molecular formula C21H18N2O3 B14929863 N-(3-nitrophenyl)-3,3-diphenylpropanamide

N-(3-nitrophenyl)-3,3-diphenylpropanamide

Cat. No.: B14929863
M. Wt: 346.4 g/mol
InChI Key: PMZUQRFYRUKRIA-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-3,3-diphenylpropanamide is an organic compound that belongs to the class of amides It features a 3-nitrophenyl group attached to a 3,3-diphenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-3,3-diphenylpropanamide typically involves the reaction of 3-nitroaniline with 3,3-diphenylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-nitrophenyl)-3,3-diphenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-3,3-diphenylpropanamide: Similar structure but with the nitro group in the para position.

    N-(3-nitrophenyl)-3,3-diphenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    N-(3-nitrophenyl)-3,3-diphenylpropylamine: Similar structure but with an amine group instead of an amide group

Uniqueness

N-(3-nitrophenyl)-3,3-diphenylpropanamide is unique due to its specific substitution pattern and the presence of both nitro and amide functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C21H18N2O3/c24-21(22-18-12-7-13-19(14-18)23(25)26)15-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H,22,24)

InChI Key

PMZUQRFYRUKRIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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